molecular formula C7H11ClF3NO2 B13630646 Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13630646
M. Wt: 233.61 g/mol
InChI Key: PINLZUQADMKESG-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1) is a fluorinated pyrrolidine derivative widely used as a chiral building block in pharmaceutical and agrochemical synthesis. Its structure features a pyrrolidine ring substituted with a trifluoromethyl (-CF₃) group at position 2 and a methyl ester at position 3, with a hydrochloride counterion enhancing solubility . The trifluoromethyl group confers metabolic stability, lipophilicity, and electronic effects critical for drug-receptor interactions. This compound is synthesized via stereoselective methods, as evidenced by its (3R,4R) and (3S,4S) stereoisomers, which are critical for targeted biological activity .

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-11-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H

InChI Key

PINLZUQADMKESG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC1C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: Methyl (2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Molecular Formula: C7H10F3NO2 · HCl
  • Molecular Weight: Approximately 234.6 g/mol (including HCl)
  • Structure: A pyrrolidine ring substituted at the 2-position with a trifluoromethyl group and at the 3-position with a methyl carboxylate ester, isolated as the hydrochloride salt.

Preparation Methods Analysis

Key Synthetic Strategies

Asymmetric Michael Addition and Cyclization

A prominent method involves asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, followed by cyclization to form the pyrrolidine ring with high enantiomeric excess. This organocatalytic approach yields pyrrolidine-3-carboxylic acid derivatives with high stereocontrol, which can be esterified to the methyl ester and converted to the hydrochloride salt.

  • Reaction Conditions:
    • Organocatalyst-mediated Michael addition at mild temperatures.
    • Subsequent cyclization under acidic or basic conditions.
    • Esterification typically via methylation agents (e.g., diazomethane or methyl iodide under basic conditions).
    • Salt formation by treatment with hydrochloric acid in dioxane or methanol.
Halogenation and Fluorination of Pyrrolidine Precursors

Another approach involves halogenation of pyrrolidine intermediates followed by fluorination to introduce the trifluoromethyl group. For example, vapor-phase chlorination and fluorination reactions on methylpyridine derivatives can be adapted to pyrrolidine systems to yield trifluoromethyl-substituted products.

  • Reaction Conditions:
    • Use of chlorine gas and fluorinating agents under controlled temperature (typically >300°C for vapor-phase reactions).
    • Catalysts such as iron fluoride facilitate simultaneous chlorination/fluorination.
    • Control of chlorine equivalents and temperature allows selective substitution patterns.
Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions have been employed to attach trifluoromethyl groups to pyrrolidine rings or related heterocycles. This involves coupling of halogenated pyrrolidines with trifluoromethyl-containing reagents under Pd(0) catalysis using ligands like XantPhos or triphenylphosphine.

  • Typical Conditions:
    • Pd2(dba)3 or Pd(PPh3)4 as catalyst.
    • Ligands such as XantPhos or triphenylphosphine.
    • Bases like t-BuONa.
    • Solvents such as toluene or THF at elevated temperatures (~110°C).
    • Reaction times vary from several hours to overnight.

Detailed Example Procedure from Patent Literature

A representative procedure for preparing pyrrolidine-3-carboxylic acid derivatives with trifluoromethyl substituents includes:

Step Reagents and Conditions Outcome Yield (%)
1 Addition of Cl2 to (4-chloro-3-fluoro-phenyl)-propynoic acid ethyl ester in CH2Cl2 with trifluoroacetic acid at 25°C for 72 h Formation of chlorinated intermediate 75
2 Hydrolysis with NaOH in dioxane/water mixture at room temperature for 18 h Conversion to acid -
3 Acidification with 25% HCl to pH 2.5, stirring overnight Precipitation of acid as white solid -
4 Esterification and further functionalization via Pd-catalyzed coupling Formation of methyl ester and trifluoromethyl substitution 76 (for coupling step)

This procedure yields the desired methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride as a white solid after purification.

Data Table Summarizing Preparation Conditions and Yields

Method Key Reagents Catalyst/Conditions Temperature Time Yield (%) Notes
Asymmetric Michael Addition 4-alkyl-4-oxo-2-enoates, nitroalkanes Organocatalyst Room temp. Hours Up to 97% ee High stereoselectivity
Halogenation/Fluorination Methylpyridine derivatives, Cl2, fluorinating agents FeF catalyst (vapor phase) 300-450°C Minutes to hours 60-80% Multi-step, industrial scale
Pd-Catalyzed Cross-Coupling Halogenated pyrrolidines, trifluoromethyl reagents Pd2(dba)3, XantPhos, t-BuONa 110°C 12 h ~75% Requires inert atmosphere

Research Results and Observations

  • The asymmetric Michael addition route provides excellent enantiomeric purity, which is crucial for pharmaceutical applications.
  • Vapor-phase halogenation/fluorination methods are scalable and suitable for industrial production but require careful control of reaction parameters to minimize by-products.
  • Palladium-catalyzed coupling offers versatility in introducing trifluoromethyl groups but involves expensive catalysts and ligands, and requires rigorous purification steps.
  • Conversion to hydrochloride salt typically involves treatment with HCl in solvents like dioxane or methanol, facilitating isolation as a stable crystalline solid.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Analytical Data of Comparable Compounds

Compound Name Substituents CAS Number LCMS (m/z [M+H]⁺) HPLC Retention Time (min) Key Applications
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 2-CF₃, 3-COOMe 2140264-93-1 N/A (similar to 411 ) ~1.18–1.37 Pharmaceutical intermediates, chiral synthons
Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 4,4-diCF₃, 3-COOMe Discontinued N/A N/A High lipophilicity for CNS-targeting drugs
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride 2-isopropyl, 3-COOMe 1808663-80-0 N/A N/A Agrochemicals, solubility modifiers
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride 4-(4-F-C₆H₄), 3-COOMe 741217-33-4 N/A N/A Kinase inhibitors, fluorinated analogs
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 4-(2-CF₃-C₆H₄), 3-COOH 723284-81-9 N/A N/A Antibacterial agents
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride 3-CF₃, 3-CONHMe N/A 531 [M-H]⁻ 0.88 Protease inhibitors, agrochemicals

Detailed Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Trifluoromethyl Position : The target compound’s 2-CF₃ group induces steric hindrance and electron-withdrawing effects, contrasting with the 4,4-diCF₃ analog (discontinued), which exhibits extreme lipophilicity unsuitable for oral bioavailability .
  • Ester vs. Carboxylic Acid : The methyl ester (3-COOMe) in the target compound enhances cell permeability compared to the carboxylic acid derivative (CAS 723284-81-9), which requires prodrug strategies for bioavailability .
  • Aromatic vs. Aliphatic Substituents: Compounds like trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS 741217-33-4) prioritize π-π stacking interactions in kinase inhibitors, whereas aliphatic substituents (e.g., isopropyl in CAS 1808663-80-0) improve solubility in nonpolar matrices .

Biological Activity

Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound with significant biological activity, primarily due to its unique structural features, including the trifluoromethyl group. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C7H10ClF3NC_7H_{10}ClF_3N, which includes a pyrrolidine ring substituted with both a methyl and a trifluoromethyl group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which are advantageous in drug development.

This compound interacts with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group increases the compound's binding affinity to these targets. This interaction can modulate metabolic pathways and influence neurotransmitter systems, potentially leading to therapeutic effects .

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological activity. They may influence neurotransmitter release and receptor activity, contributing to their potential use in treating neurological disorders .

2. Anti-inflammatory Properties

Studies have shown that derivatives of pyrrolidine compounds can exhibit anti-inflammatory effects. This compound may inhibit inflammatory pathways by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of trifluoromethyl-pyrrolidine derivatives on neurotransmitter dynamics in vitro, revealing enhanced release of serotonin and norepinephrine compared to non-fluorinated analogs. This suggests potential for mood disorder treatments.
  • Anti-inflammatory Activity : In a controlled experiment, this compound was tested for its ability to reduce COX-2 expression in human cell lines, resulting in a significant decrease compared to untreated controls (p < 0.05). This highlights its potential as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityNotable Features
This compoundNeuropharmacological, anti-inflammatoryEnhanced binding affinity due to CF₃
Methyl pyrrolidine-3-carboxylateModerate anti-inflammatoryLacks trifluoromethyl substitution
Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylateNeurotransmitter modulationSingle fluorine atom affects stability

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride, and how does the trifluoromethyl group influence reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclization of a pyrrolidine precursor, followed by trifluoromethylation and esterification. The trifluoromethyl group introduces steric and electronic challenges, requiring anhydrous conditions and catalysts like copper(I) iodide for efficient coupling. Sodium methoxide is often used for esterification under reflux . The electron-withdrawing nature of the -CF₃ group necessitates careful pH control to avoid decomposition.

Q. How can HPLC and LCMS be optimized for purity analysis of this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., YMC-Actus Triart C18) and mobile phases like MeCN/water (0.1% formic acid) achieves baseline separation. LCMS (m/z ~233 [M+H]⁺) confirms molecular weight. Adjusting gradient elution (e.g., 5% to 95% MeCN over 10 minutes) resolves impurities, while maintaining column temperature at 25°C minimizes peak broadening .

Q. What role does the trifluoromethyl group play in enhancing metabolic stability in preclinical studies?

  • Methodological Answer : The -CF₃ group increases lipophilicity (logP ~1.8), improving membrane permeability. Its electron-withdrawing effect reduces oxidative metabolism, as shown in cytochrome P450 inhibition assays (IC₅₀ >10 μM). Comparative studies with non-fluorinated analogs show a 3-fold increase in plasma half-life in rodent models .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S configurations) impact binding affinity to biological targets?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) reveals significant differences. For example, (2R)-configuration shows 10-fold higher affinity for σ₁ receptors (Kᵢ = 12 nM vs. 120 nM for 2S) in radioligand binding assays. Computational docking (e.g., AutoDock Vina) correlates this with hydrogen bonding to Thr³⁴⁷ in the receptor’s active site .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Methodological Answer : Use SHELXL for refinement and Mercury CSD’s packing similarity tool to compare polymorphs. For example, Form I (monoclinic, P2₁/c) and Form II (orthorhombic, Pbca) exhibit differences in hydrogen-bonding networks. Rietveld refinement with high-resolution synchrotron data (λ = 0.7 Å) resolves thermal displacement parameter discrepancies .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of enzymatic hydrolysis of the methyl ester group?

  • Methodological Answer : Synthesize deuterated analogs (e.g., CD₃O-) and measure KIE via LCMS. A primary KIE (kᴅ/kʜ ~2.5) indicates rate-limiting ester cleavage by carboxylesterases. Competitive inhibition assays with bis-p-nitrophenyl phosphate (BNPP) confirm enzyme involvement .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control configuration .
  • Data Validation : Cross-validate LCMS results with ¹H/¹⁹F NMR (δ ~ -60 ppm for -CF₃) to confirm purity .
  • Contradiction Mitigation : Employ differential scanning calorimetry (DSC) to identify polymorphic transitions that may skew bioactivity data .

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